1-(Azetidin-3-yl)-N,N-dimethylmethanamine dihydrochloride
Overview
Description
1-(Azetidin-3-yl)-N,N-dimethylmethanamine dihydrochloride is a chemical compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Azetidin-3-yl)-N,N-dimethylmethanamine dihydrochloride typically involves the reaction of azetidine derivatives with dimethylamine. One common method is the aza-Michael addition, where an azetidine derivative reacts with dimethylamine under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, and the product is isolated as a dihydrochloride salt by treatment with hydrochloric acid .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and green chemistry principles, such as solvent recycling and waste minimization, can enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-(Azetidin-3-yl)-N,N-dimethylmethanamine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the azetidine ring, where nucleophiles such as halides or alkoxides replace hydrogen atoms.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution or hydrogen peroxide in an organic solvent.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Substitution: Sodium halides or alkoxides in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Major Products:
Oxidation: N-oxides of the parent compound.
Reduction: Reduced amine derivatives.
Substitution: Halogenated or alkoxylated azetidine derivatives
Scientific Research Applications
1-(Azetidin-3-yl)-N,N-dimethylmethanamine dihydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound can be used in the study of enzyme inhibitors and receptor ligands.
Industry: The compound can be used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals
Mechanism of Action
The mechanism of action of 1-(Azetidin-3-yl)-N,N-dimethylmethanamine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The azetidine ring can mimic the structure of natural substrates, allowing the compound to bind to active sites and modulate biological activity. The dimethylamine group enhances the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability .
Comparison with Similar Compounds
- 1-(Azetidin-3-yl)-1H-imidazole dihydrochloride
- 1-(Azetidin-3-yl)-1H-1,2,4-triazole dihydrochloride
- 1-(Azetidin-3-yl)azetidine dihydrochloride
Comparison: 1-(Azetidin-3-yl)-N,N-dimethylmethanamine dihydrochloride is unique due to the presence of the dimethylamine group, which imparts distinct chemical and biological properties. Compared to other azetidine derivatives, this compound exhibits enhanced lipophilicity and potential for central nervous system activity. The presence of the dimethylamine group also allows for diverse chemical modifications, making it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
1-(azetidin-3-yl)-N,N-dimethylmethanamine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2.2ClH/c1-8(2)5-6-3-7-4-6;;/h6-7H,3-5H2,1-2H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVHHFWKWIVLISO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1CNC1.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10629928 | |
Record name | 1-(Azetidin-3-yl)-N,N-dimethylmethanamine--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10629928 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
321890-22-6 | |
Record name | 1-(Azetidin-3-yl)-N,N-dimethylmethanamine--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10629928 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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